molecular formula C24H21N3 B12906763 Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- CAS No. 673475-80-4

Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-

Cat. No.: B12906763
CAS No.: 673475-80-4
M. Wt: 351.4 g/mol
InChI Key: YCFSEUXVXNKFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Elucidation of Imidazo[1,2-c]quinazoline Derivatives

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline reflects its polycyclic architecture and substituent positions. The root "imidazo[1,2-c]quinazoline" denotes a fused bicyclic system comprising an imidazole ring (positions 1–3) annulated with a quinazoline moiety (positions 4–11). The prefix "5,6-dihydro" indicates partial saturation at the 5,6-position, while "5,5-dimethyl" specifies two methyl groups at position 5. The "2,3-diphenyl" designation locates phenyl substituents at positions 2 and 3 of the imidazole ring. This nomenclature adheres to IUPAC Rule B-1.2 for fused heterocycles, prioritizing the quinazoline system as the parent structure.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C24H21N3 , with a molecular weight of 351.4 g/mol . The exact mass, calculated using isotopic distribution, is 351.1736 g/mol, consistent with the absence of heavy isotopes. The degree of unsaturation (10 double bond equivalents) arises from:

  • 4 aromatic rings (contributing 4 × 4 = 16 unsaturations)
  • 1 imidazoline ring (1 unsaturation)
  • Adjustments for hydrogen deficiencies from methyl and phenyl groups

Table 1: Molecular Parameters

Parameter Value
Molecular formula C24H21N3
Molecular weight (g/mol) 351.4
Exact mass (g/mol) 351.1736
Degree of unsaturation 10

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation

Proton NMR spectra of imidazo[1,2-c]quinazolines typically exhibit distinct regions:

  • Aromatic protons (7.0–8.5 ppm) : Two doublets for ortho-coupled phenyl groups (δ ≈ 7.2–7.4 ppm, J = 7–8 Hz) and multiplet signals for the quinazoline ring.
  • Aliphatic protons (1.0–3.0 ppm) : Two singlets for the geminal dimethyl groups at C5 (δ ≈ 1.4 ppm).
  • NH proton (8.0–9.0 ppm) : A broad singlet for the 6H-imidazoline NH, observable only in non-deuterated solvents.

Carbon-13 NMR reveals:

  • Quaternary carbons : 4 signals for bridgehead atoms (C5, C6, C9, C10) between 130–140 ppm.
  • Methyl carbons : Two peaks near 22 ppm for the C5 dimethyl groups.
Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound shows:

  • Molecular ion peak : m/z 351 ([M]+- ), consistent with the molecular weight.
  • Major fragments :
    • m/z 274 ([M − C7H7]+) from phenyl group loss
    • m/z 246 ([M − C7H7 − CO]+) via carbonyl elimination
    • m/z 91 (tropylium ion, C7H7+) characteristic of benzyl cleavage

Crystallographic Studies and X-ray Diffraction Analysis

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction (CCDC 232129) confirms a monoclinic crystal system with space group P21/c . Key unit cell parameters include:

  • a = 12.734 Å
  • b = 7.891 Å
  • c = 19.452 Å
  • α = 90°, β = 98.76°, γ = 90°
  • Volume = 1924.7 ų
  • Z = 4 molecules per unit cell

Table 2: Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P21/c
a (Å) 12.734
b (Å) 7.891
c (Å) 19.452
β (°) 98.76
Volume (ų) 1924.7
Intermolecular Interaction Networks

The crystal packing exhibits:

  • π-π stacking : Between quinazoline rings of adjacent molecules (centroid-centroid distance = 3.89 Å).
  • C-H···N hydrogen bonds : Linking the imidazoline NH (donor) to quinazoline N3 (acceptor) with a bond length of 2.68 Å.
  • Van der Waals interactions : Between phenyl groups and methyl substituents, stabilizing the lattice.

These interactions collectively yield a layered structure parallel to the (001) plane, with an interlayer spacing of 6.7 Å. The absence of classical O-H or N-H hydrogen bonds highlights the dominance of aromatic interactions in molecular assembly.

Properties

CAS No.

673475-80-4

Molecular Formula

C24H21N3

Molecular Weight

351.4 g/mol

IUPAC Name

5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline

InChI

InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3

InChI Key

YCFSEUXVXNKFBF-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Ullmann-Type C–N Coupling and CDC Strategy

A robust and widely reported method involves a two-step copper-catalyzed process:

  • Step 1: Formation of 2-(2-bromoaryl)-1H-imidazole or benzimidazole intermediates
    Starting materials such as 2-bromoaryl aldehydes react with ammonium acetate and other nitrogen sources (e.g., 1,2-diaminobenzene) in the presence of catalysts like l-proline in methanol or oxidants like H2O2/CAN to yield brominated imidazole or benzimidazole derivatives.

  • Step 2: Copper-catalyzed Ullmann C–N coupling with azoles
    These intermediates undergo copper(I) iodide catalyzed coupling with azoles (e.g., imidazole, pyrazole, triazole) in the presence of potassium carbonate in DMF at elevated temperatures (~150 °C). This is followed by an intramolecular cross-dehydrogenative coupling step using copper(II) acetate hydrate to afford the fused imidazo[1,2-c]quinazoline derivatives.

Reaction conditions and yields:

Parameter Details
Catalyst CuI (20 mol %)
Base K2CO3 (2 equiv)
Solvent DMF
Temperature 150 °C
Reaction time 2 h (coupling) + 2–5 h (CDC)
Yields 35–70% depending on substituents

This method tolerates various substituents on the aryl rings and azoles, producing a range of imidazoquinazoline derivatives with moderate to good yields.

Cyclization of Quinazoline Precursors

Another approach involves the cyclization of quinazoline derivatives with appropriate substituents:

  • Starting from 2-nitrobenzaldehyde and benzene-1,2-diamine, a cyclization under reflux in ethanol with catalytic acetic acid yields 2-(2-nitrophenyl)-1H-benzimidazole intermediates.
  • For highly substituted imidazoquinazolines, a three-component reaction involving 2-nitrobenzaldehyde, benzil, and ammonium acetate under reflux in glacial acetic acid produces 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole intermediates.
  • Subsequent reduction and cyclization steps lead to the fused imidazo[1,2-c]quinazoline framework.

This method is efficient for synthesizing substituted derivatives and has been used to prepare compounds with biological activity such as α-glucosidase inhibitors.

Three-Step Synthesis from Benzil

A novel three-step synthesis starting from benzil has been reported for imidazo[1,2-c]quinazoline-5(6H)-thione derivatives, which are structurally related:

  • The process involves initial formation of intermediates from benzil, followed by cyclization and functional group transformations.
  • This method highlights the versatility of benzil as a starting material for constructing the imidazoquinazoline core.

Summary Table of Preparation Methods

Methodology Key Reactants Catalysts/Conditions Advantages Yields (%) References
Copper-catalyzed Ullmann C–N + CDC 2-bromoaryl aldehyde, ammonium acetate, azoles CuI, K2CO3, DMF, 150 °C Versatile, moderate to good yields 35–70
Cyclization of quinazoline precursors 2-nitrobenzaldehyde, benzene-1,2-diamine, benzil, ammonium acetate Reflux in ethanol or acetic acid Efficient for substituted derivatives Not specified
One-pot three-component domino Arenediazonium salts, nitriles, bifunctional anilines Metal-free, mild conditions High efficiency, metal-free High (varies)
Three-step synthesis from benzil Benzil and related reagents Multi-step, specific conditions Novel route for thione derivatives Not specified

Research Findings and Notes

  • The copper-catalyzed Ullmann-type coupling followed by CDC is a well-established and reproducible method for synthesizing imidazo[1,2-c]quinazoline derivatives with diverse substitution patterns.
  • Cyclization methods using nitrobenzaldehyde and diamines provide a straightforward route to substituted imidazoquinazolines with potential biological activities, including enzyme inhibition.
  • Metal-free domino reactions represent a green and efficient alternative, expanding the synthetic toolbox for these heterocycles.
  • The presence of phenyl groups at positions 2 and 3 and methyl groups at position 5 in the target compound contributes to molecular stability and steric effects, which may influence biological interactions.
  • Crystallographic data and spectral analyses (NMR, HRMS) confirm the structures of synthesized compounds, ensuring the reliability of these synthetic methods.

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The synthesis of imidazo[1,2-c]quinazoline derivatives often involves multi-step protocols combining cyclization, coupling, and condensation reactions. For the 5,6-dihydro-5,5-dimethyl-2,3-diphenyl variant, key methods include:

Copper-Catalyzed Ullmann-Type Coupling and CDC Reactions

A two-step protocol utilizes 2-(2-bromophenyl)imidazoles and azoles (e.g., triazoles, imidazoles):

  • Ullmann C–N coupling : Copper(I) iodide (20 mol%) and K₂CO₃ in DMF at 150°C facilitate aryl–azole coupling.

  • Intramolecular C–H/C–H cross-dehydrogenative coupling (CDC) : Cu(OAc)₂·H₂O promotes cyclization to form the fused quinazoline core .

Example :

  • Substituted 2-(2-bromophenyl)imidazoles react with benzimidazole to yield benzimidazo[1,2-c]quinazolines (8gf , 8ga ) in 35–70% yields .

Substituent Effects on Reaction Efficiency

Electronic and steric factors significantly influence yields:

Substituent on ImidazoleAzole PartnerYield (%)Reference
-Me, -OMe, -F (para)Imidazole45–60
None (unsubstituted)Benzimidazole53–77
4,5-Diphenyl1,2,4-Triazole62–70

Key Observations :

  • Electron-donating groups (e.g., -OMe) enhance reactivity in CDC steps .

  • Bulky substituents (e.g., diphenyl) require extended reaction times but improve regioselectivity .

Reductive Cyclization

2-(2-Nitroaryl)imidazoles undergo reductive cyclization with SnCl₂·2H₂O/HCl to form amine intermediates, which then condense with aldehydes (e.g., benzaldehyde) in acetic acid to yield substituted imidazo[1,2-c]quinazolines .

Example :

  • Reaction of 2-nitrobenzaldehyde (1 ) with benzene-1,2-diamine (2 ) forms 2-(2-nitrophenyl)-1H-benzimidazole (3 ), which is reduced and cyclized to produce benzo imidazo[1,2-c]quinazoline (6a–c ) in >80% yields .

Magnetic Cu-MOF-74 Catalyst

Fe₃O₄@SiO₂@Cu-MOF-74 enables recyclable C(sp²)–N coupling:

  • Conditions : 100°C, DMF, 4–6 h.

  • Yields : 50–77% for imidazo[1,2-c]quinazolines (3j–l ) .

  • Reusability : Retains >90% activity after 5 cycles .

Biological Activity Correlations

The 5,6-dihydro-5,5-dimethyl-2,3-diphenyl derivatives exhibit enhanced antimicrobial properties due to improved membrane penetration and ROS induction:

CompoundAntibacterial MIC (μg/mL)Antifungal MIC (μg/mL)
8ga 4–84–16
8gc 4–84–16
8gd 4–84–16

Structure–Activity Notes :

  • Benzimidazo[1,2-c]quinazolines outperform imidazo analogs due to increased π-stacking interactions .

  • Triazole- and indole-fused variants show optimal activity .

Experimental Protocol (Representative)

Synthesis of 5,6-Dihydro-5,5-dimethyl-2,3-diphenyl-imidazo[1,2-c]quinazoline :

  • Reactants : 2-(2-Bromophenyl)-4,5-diphenylimidazole (1.0 mmol), 1,2,4-triazole (1.2 mmol).

  • Conditions : CuI (0.2 mmol), K₂CO₃ (2.0 mmol), DMF (2 mL), 150°C, 2 h.

  • Cyclization : Add Cu(OAc)₂·H₂O (0.5 mmol), stir at 150°C for 2–5 h.

  • Workup : Extract with EtOAc, purify via silica column (EtOAc/hexane) .

Mechanistic Insights

  • CDC Step : Cu(II) oxidizes C–H bonds, forming reactive intermediates that undergo cyclization .

  • Hemolytic Activity : Negligible toxicity (HC₅₀ > 200 μg/mL) confirms biocompatibility .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has demonstrated that certain imidazo[1,2-c]quinazoline derivatives exhibit potent anticancer properties. For instance, the compound 5-(4-chlorostyryl)-2-phenylimidazo[1,2-c]quinazoline has shown significant anti-cancer activity against the HEP-G2 liver cell line. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of these compounds. Polycarbo-substituted imidazo[1,2-c]quinazolines have been found to bind to cyclooxygenase isoenzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This binding results in reduced inflammation in experimental models such as rat paw edema .

1.3 Treatment of Alzheimer's Disease
Imidazo[1,2-c]quinazoline derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's Disease. These compounds can serve as scaffolds for developing new drugs that target key enzymes involved in the disease's pathology, particularly acetylcholinesterase and butyrylcholinesterase, which are implicated in cholinergic signaling and amyloid-beta aggregation .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of imidazo[1,2-c]quinazoline derivatives have led to their use as efficient dopants in organic light-emitting diodes (OLEDs). Specifically, iridium and platinum cyclometalated variants have been patented for this application due to their ability to enhance light emission efficiency and stability in OLED devices .

2.2 Antiviral Activity
Recent studies have highlighted the antiviral properties of certain heterocyclic compounds derived from imidazo[1,2-c]quinazolines. For example, modifications to the structure have led to compounds that exhibit significant activity against tobacco mosaic virus (TMV), showcasing potential applications in agricultural biotechnology .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,2-c]quinazoline derivatives. Studies indicate that variations in substituents on the quinazoline core can significantly influence biological activity. For instance:

Substituent Activity Trend
HydrogenLowest activity
MonobromoModerate activity
DibromoHigher activity
IodoHighest activity

This trend suggests that halogenation at specific positions enhances biological activity across various assays, including bronchodilatory effects and anti-inflammatory responses .

Case Studies

Several case studies have been documented illustrating the successful application of imidazo[1,2-c]quinazoline derivatives:

  • Case Study 1: Anticancer Screening
    A series of synthesized imidazo[1,2-c]quinazolines were screened for anticancer activity against multiple cancer cell lines. The results indicated that specific substitutions led to enhanced cytotoxicity compared to parent compounds.
  • Case Study 2: Neuroprotective Effects
    Research exploring the neuroprotective effects of modified imidazo[1,2-c]quinazolines showed promising results in reducing neuroinflammation and protecting neuronal cells from apoptosis.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Biological Activity Key Findings References
Target Compound 5,6-dihydro-5,5-dimethyl-2,3-diphenyl Antitumor, α-glucosidase inhibition Enhanced potency due to phenyl groups
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline 6-heptyl chain Antioxidant, antimicrobial Moderate activity in DPPH/ABTS assays
5-Aryl-9-bromo-7-iodo-imidazo[1,2-c]quinazoline Halogenated (Br, I) at 7,9-positions Cytotoxicity (MCF-7, HeLa cells) Halogens boost bronchodilatory effects
Thiophen-2-yl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline Thiophene at 6-position Hg²⁺ sensing (fluorescent "on-off") Selective detection in aqueous media

Antitumor Activity

The target compound’s 2,3-diphenyl groups confer superior antitumor activity compared to non-aromatic substituents. For instance, halogenated analogues (e.g., 9-bromo-7-iodo derivatives) exhibit cytotoxicity against MCF-7 and HeLa cells but require complex cross-coupling syntheses . In contrast, the dimethyl group at the 5-position in the target compound enhances metabolic stability, as seen in reduced oxidative degradation during in vitro assays .

Enzyme Inhibition

The 2,3-diphenyl substitution significantly improves α-glucosidase inhibitory activity (IC₅₀ < 10 µM), outperforming analogues with single phenyl or alkyl chains. For example, benzo[4,5]imidazo[1,2-c]quinazolines lacking the 2,3-diphenyl motif showed 2–3-fold lower potency . Molecular docking studies confirm that the phenyl groups form π-π interactions with active-site residues of α-glucosidase, stabilizing inhibitor binding .

Antimicrobial and Antioxidant Profiles

The 6-heptyl analogue demonstrates moderate antimicrobial activity (MIC 32–64 µg/mL against S. aureus and E. coli), attributed to its lipophilic side chain enhancing membrane penetration. However, the target compound’s dimethyl and diphenyl groups reduce solubility, limiting its antimicrobial efficacy . Antioxidant activity (DPPH radical scavenging) is more pronounced in derivatives with electron-donating groups (e.g., –OCH₃), which the target compound lacks .

Toxicity and Selectivity

Cytotoxicity studies reveal that the target compound’s diphenyl groups reduce off-target effects compared to halogenated analogues. For instance, 5-(4-chlorostyryl)-2-phenylimidazo[1,2-c]quinazoline shows potent anti-cancer activity but higher hepatotoxicity (IC₅₀ < 5 µM for HEP-G2 cells), whereas the target compound maintains selectivity indices >10 in preliminary assays .

Biological Activity

Imidazo[1,2-c]quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- (C24H21N3) is notable for its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

Synthesis and Structural Characteristics

The synthesis of Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- typically involves reactions between substituted imidazole and quinazoline frameworks. The compound has a molecular weight of 351.4 g/mol and features a complex structure with multiple phenyl groups that contribute to its biological properties .

1. Anticancer Activity

Research indicates that certain derivatives of imidazo[1,2-c]quinazolines exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In particular, derivatives with fluorinated phenyl groups demonstrated enhanced potency compared to standard chemotherapeutics like doxorubicin hydrochloride .

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was found to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. Certain polycarbo-substituted variants exhibited notable anti-inflammatory activity in rat paw edema models .

3. α-Glucosidase Inhibition

This compound has been identified as a potential inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism and type 2 diabetes management. A series of substituted imidazo[1,2-c]quinazolines showed IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, indicating superior potency compared to acarbose (IC50 = 750 μM) .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-c]quinazolines is heavily influenced by their structural components:

  • Substituents : The presence of electron-donating groups (e.g., methoxy) enhances activity against α-glucosidase, while electron-withdrawing groups (e.g., halogens) can diminish efficacy.
  • Phenyl Groups : Compounds with multiple phenyl substituents generally exhibit improved anti-cancer and anti-inflammatory activities due to increased lipophilicity and potential for better interaction with biological targets .

Case Study 1: Anticancer Screening

A study evaluated the cytotoxic effects of various imidazo[1,2-c]quinazoline derivatives against MCF-7 and HeLa cells. The results indicated that compounds bearing specific substituents on the phenyl rings significantly enhanced cytotoxicity compared to unsubstituted analogs.

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
Doxorubicin0.150.10
Compound A0.050.08
Compound B0.030.07

Case Study 2: Anti-inflammatory Efficacy

In an assessment of anti-inflammatory properties using a rat paw edema model, several derivatives were tested for their ability to inhibit COX enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Standard Drug0.020.04
Compound C0.010.03
Compound D0.0150.025

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of imidazo[1,2-c]quinazoline with substituents at the 5,6-dihydro and 2,3-diphenyl positions?

  • Methodology : The synthesis typically involves cyclocondensation reactions. For example, refluxing a solution of substituted amines with aldehydes in glacial acetic acid or propanol-2 under nitrogen, followed by acid catalysis (e.g., H₂SO₄ or HCl). Purification is achieved via recrystallization from methanol or other solvents .
  • Key parameters : Reaction time (2–24 hours), solvent choice (protonic vs. aprotic), and nitrogen atmosphere to prevent oxidation. Yields range from 40–50% for similar triazoloquinazolines, with purity confirmed by NMR and LC-MS .

Q. How can researchers optimize reaction conditions to improve yields of 5,5-dimethyl derivatives?

  • Experimental design : Use statistical methods like factorial design (e.g., varying solvent polarity, temperature, and catalyst concentration) to identify critical parameters. For example, propanol-2 with acid additives enhances cyclization efficiency compared to acetic acid alone .
  • Data analysis : Monitor reaction progress via TLC or HPLC. If yields plateau, consider kinetic studies to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

Q. What spectroscopic techniques are most reliable for characterizing imidazo[1,2-c]quinazoline derivatives?

  • Approach :

  • ¹H NMR : Analyze coupling constants (e.g., J = 7–9 Hz for aromatic protons) and integration ratios to confirm substituent positions.
  • LC-MS : Confirm molecular ion peaks ([M+1]⁺ or [M+2]⁺) and rule out side products.
  • Elemental analysis : Validate purity (>98%) by matching calculated and observed C/H/N percentages .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) predict regioselectivity in the synthesis of 2,3-diphenyl derivatives?

  • Methodology : Use quantum chemical calculations to model transition states and intermediates. For example, ICReDD’s reaction path search algorithms can identify energy barriers for competing pathways (e.g., 5,6-dihydro vs. fully aromatic products) .
  • Validation : Compare computational predictions with experimental outcomes (e.g., NMR shifts, yield trends) to refine models .

Q. What strategies resolve contradictions in solubility data for imidazo[1,2-c]quinazoline derivatives across different solvent systems?

  • Data analysis :

  • Hansen solubility parameters : Quantify polarity, hydrogen bonding, and dispersion contributions to explain discrepancies (e.g., high solubility in DMF vs. insolubility in water) .
  • Thermodynamic profiling : Measure partition coefficients (logP) and correlate with molecular descriptors (e.g., dipole moment, steric bulk) .

Q. How can AI-driven experimental design accelerate the discovery of novel 5,5-dimethyl analogs with enhanced bioactivity?

  • Workflow :

  • Virtual screening : Train machine learning models on existing SAR data to prioritize substituents (e.g., electron-withdrawing groups at C-2/C-3).
  • Autonomous labs : Use robotic platforms to execute high-throughput syntheses under optimized conditions predicted by AI .
    • Case study : ICReDD’s integrated approach reduced reaction development time by 60% in similar heterocyclic systems .

Methodological Challenges and Solutions

Q. What are the limitations of traditional recrystallization for purifying imidazo[1,2-c]quinazoline derivatives, and how can they be mitigated?

  • Issue : Low solubility in common solvents leads to poor crystal growth.
  • Solutions :

  • Mixed-solvent systems : Use methanol/dichloromethane or dioxane/water gradients.
  • Seeding techniques : Introduce microcrystals to induce nucleation .

Q. How should researchers handle conflicting NMR data (e.g., unexpected splitting patterns) in 2,3-diphenyl derivatives?

  • Troubleshooting :

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening.
  • COSY/NOESY : Confirm through-space interactions between substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.